

Stability of Naphthalene-1,5-disulfonic Acid Tetrahydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Armstrong acid

Cat. No.: B1629443

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Naphthalene-1,5-disulfonic acid tetrahydrate, a compound of interest in various research and development applications. This document summarizes available data on its thermal stability, hygroscopicity, and storage conditions, and provides detailed experimental protocols for key analytical techniques.

Physicochemical Properties

Naphthalene-1,5-disulfonic acid tetrahydrate is a white to almost white crystalline powder. It is the tetrahydrate form of Armstrong's acid.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₈ O ₆ S ₂ ·4H ₂ O	
Molecular Weight	360.35 g/mol	
CAS Number	211366-30-2	
Appearance	White to Almost white powder to crystal	
Purity	>98.0% (HPLC)	

Thermal Stability

Naphthalene-1,5-disulfonic acid tetrahydrate exhibits sensitivity to elevated temperatures, leading to dehydration and subsequent decomposition.

Solid-State Thermal Behavior

The solid form of Naphthalene-1,5-disulfonic acid tetrahydrate undergoes dehydration at elevated temperatures. One source indicates that the tetrahydrate dehydrates at 125 °C to yield the anhydrous form, which has a melting point in the range of 240–245 °C.

Table 1: Thermal Properties of Naphthalene-1,5-disulfonic Acid Tetrahydrate

Parameter	Temperature (°C)	Notes
Dehydration	125	Loss of four water molecules.
Melting Point (Anhydrous)	240 - 245	Melting of the dehydrated form.

Note: Detailed Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for the tetrahydrate form are not readily available in the public domain. The data presented is based on limited literature sources.

Thermal Stability in Aqueous Solutions

Studies on the thermal stability of naphthalene disulfonates in aqueous solutions, particularly under geothermal conditions, have shown that the 1,5-isomer is the least stable among its congeners. Its stability is significantly influenced by temperature, pH, and the presence of salts.

At temperatures of 200 °C and above, Naphthalene-1,5-disulfonic acid readily transforms into 1-naphthalenesulfonate.^[1] As the temperature increases further, to above 250 °C, it can decompose to form naphthalene.^[2] At temperatures of 300 °C and higher, the decomposition products can include naphthalene, 1-naphthol, and 2-naphthol.^[1] The presence of dissolved salts, such as sodium chloride, has been observed to slow down the rate of decomposition.^[1] The stability is also pH-dependent, with desulfonation being favored under acidic conditions.^[2]

Table 2: Decomposition of Naphthalene-1,5-disulfonic Acid in Aqueous Solution

Temperature	Primary Decomposition Product(s)
≥ 200 °C	1-Naphthalenesulfonate[1]
> 250 °C	Naphthalene[2]
≥ 300 °C	Naphthalene, 1-Naphthol, 2-Naphthol[1]

Hygroscopicity

Specific experimental data on the hygroscopicity of Naphthalene-1,5-disulfonic acid tetrahydrate, for instance from Dynamic Vapor Sorption (DVS) studies, is not widely available. However, as a hydrated salt, it is expected to be sensitive to changes in ambient humidity. Storing the compound in a dry environment is crucial to maintain its hydrated state and prevent deliquescence or further water uptake.

Storage and Handling

For maintaining the integrity of Naphthalene-1,5-disulfonic acid tetrahydrate, the following storage and handling guidelines are recommended:

- **Storage Conditions:** Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture uptake.[3] Some sources also recommend storing in a dark place.[4]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents.[3]
- **Hazardous Decomposition Products:** When involved in a fire, hazardous decomposition products such as carbon oxides and sulfur oxides can be formed.[3]

Experimental Protocols

While specific experimental data for solid-state analysis of Naphthalene-1,5-disulfonic acid tetrahydrate is limited, the following are generalized protocols for key stability-indicating techniques. These can be adapted by researchers for detailed characterization.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and dehydration characteristics of Naphthalene-1,5-disulfonic acid tetrahydrate.

Methodology:

- **Instrument:** A calibrated thermogravimetric analyzer.
- **Sample Preparation:** Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan (typically aluminum or platinum).
- **Experimental Conditions:**
 - **Purge Gas:** Nitrogen at a flow rate of 20-50 mL/min.
 - **Temperature Program:** Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 300 °C at a constant heating rate of 10 °C/min.
- **Data Analysis:** Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules and any subsequent decomposition. The onset temperature of each mass loss step and the percentage of mass lost should be calculated.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of the anhydrous form and to observe any other thermal events such as dehydration.

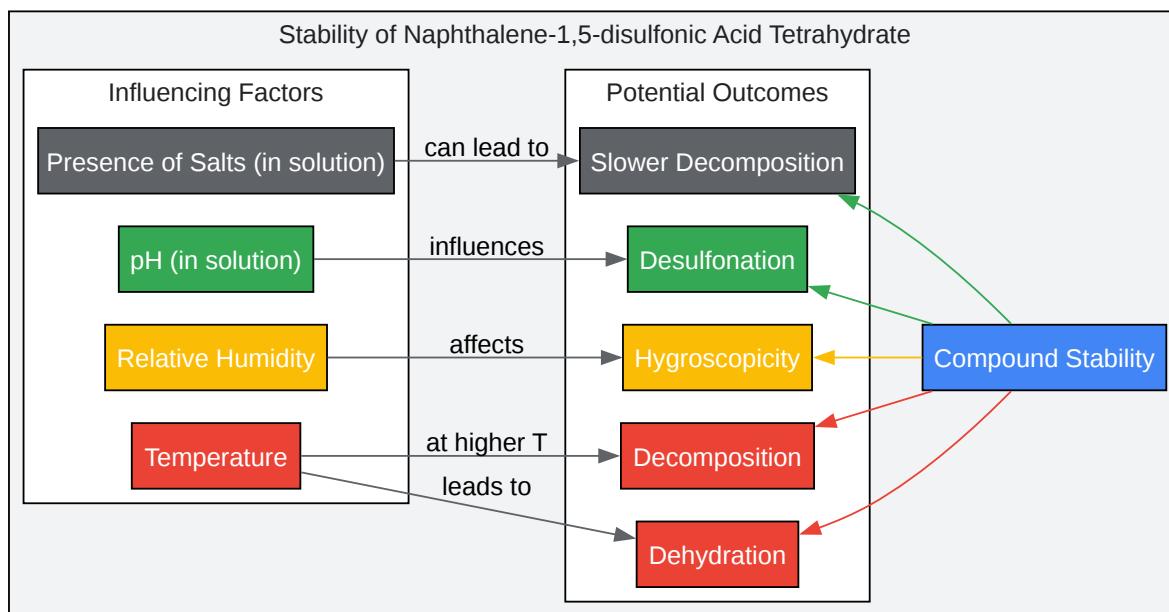
Methodology:

- **Instrument:** A calibrated differential scanning calorimeter.
- **Sample Preparation:** Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.
- **Experimental Conditions:**
 - **Purge Gas:** Nitrogen at a flow rate of 20-50 mL/min.

- Temperature Program: Heat the sample from ambient temperature to approximately 260 °C at a constant heating rate of 10 °C/min.
- Data Analysis: Record the heat flow as a function of temperature. The DSC thermogram will show endothermic peaks corresponding to dehydration and melting. The onset temperature, peak temperature, and enthalpy of each transition should be determined.

Dynamic Vapor Sorption (DVS)

Objective: To assess the hygroscopic nature of Naphthalene-1,5-disulfonic acid tetrahydrate.

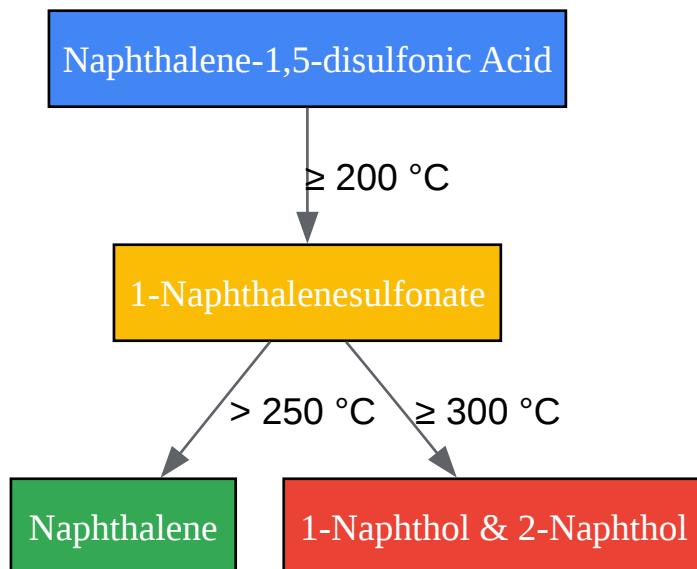

Methodology:

- Instrument: A dynamic vapor sorption analyzer.
- Sample Preparation: Place a known mass of the sample (typically 10-20 mg) onto the DVS sample pan.
- Experimental Conditions:
 - Temperature: Isothermal, typically at 25 °C.
 - Relative Humidity (RH) Program:
 - Equilibrate the sample at a low RH (e.g., 0% or 5%).
 - Increase the RH in a stepwise manner (e.g., in 10% increments) up to a high RH (e.g., 90% or 95%).
 - Decrease the RH in a similar stepwise manner back to the starting RH.
 - Equilibrium Criterion: At each RH step, the sample mass is allowed to equilibrate until the rate of mass change is below a certain threshold (e.g., <0.002% in 5 minutes).
- Data Analysis: Plot the change in mass (%) as a function of the relative humidity. The resulting sorption-desorption isotherm will reveal the extent of water uptake and any hysteresis, providing a quantitative measure of the compound's hygroscopicity.

Visualizations

Factors Affecting Stability

The stability of Naphthalene-1,5-disulfonic acid tetrahydrate is influenced by several key environmental factors. The following diagram illustrates these relationships.



[Click to download full resolution via product page](#)

Caption: Factors influencing the stability of Naphthalene-1,5-disulfonic acid tetrahydrate.

Thermal Decomposition Pathway in Aqueous Solution

The thermal degradation of Naphthalene-1,5-disulfonic acid in aqueous solution proceeds through a series of steps, particularly at elevated temperatures.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]
- 2. skpharmteco.com [skpharmteco.com]
- 3. Simultaneous measurements of X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data under controlled humidity condition: Instrumentation and application to studies on hydration, dehydration, and rehydration processes of pharmaceutical compounds | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- To cite this document: BenchChem. [Stability of Naphthalene-1,5-disulfonic Acid Tetrahydrate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1629443#naphthalene-1-5-disulfonic-acid-tetrahydrate-stability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com